molecular formula C23H27N3O3 B6976376 methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate

methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate

Cat. No.: B6976376
M. Wt: 393.5 g/mol
InChI Key: NGRSALCGRBUPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate is a complex organic compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological and pharmacological activities, including anti-inflammatory, antitubercular, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of appropriate precursors, such as benzylamine and piperidine derivatives, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted quinazolines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

Methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate is unique due to its specific structural features, such as the spiro arrangement and the presence of the benzyl group. Similar compounds include other quinazolines and piperidines, which may have different substituents or core structures. These compounds can exhibit varying biological activities and properties, making them suitable for different applications.

Comparison with Similar Compounds

  • Quinazoline derivatives

  • Piperidine derivatives

  • Benzylamine derivatives

Properties

IUPAC Name

methyl 3-(3-benzyl-4-oxospiro[1H-quinazoline-2,4'-piperidine]-1'-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-29-21(27)11-14-25-15-12-23(13-16-25)24-20-10-6-5-9-19(20)22(28)26(23)17-18-7-3-2-4-8-18/h2-10,24H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRSALCGRBUPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.